

In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Cat. No.: B570207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **2-(5-Bromopyrimidin-2-yl)propan-2-ol**, a key intermediate in the development of novel therapeutic agents.

Core Molecular Data

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a solid organic compound that serves as a valuable building block in medicinal chemistry. Its key quantitative data are summarized in the table below for easy reference.

Property	Value
Chemical Formula	C ₇ H ₉ BrN ₂ O
Molecular Weight	217.07 g/mol
CAS Number	1193244-89-1
Appearance	Solid
Purity	Typically ≥97%
Storage Temperature	2-8°C, sealed in a dry environment
SMILES String	<chem>CC(C)(C1=NC=C(C=N1)Br)O</chem>
InChI Key	MLMQILHYEBYWHX-UHFFFAOYSA-N
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Molecular Structure

The molecular structure of **2-(5-Bromopyrimidin-2-yl)propan-2-ol** features a central pyrimidine ring, substituted with a bromine atom at the 5-position and a propan-2-ol group at the 2-position.

Molecular structure of **2-(5-Bromopyrimidin-2-yl)propan-2-ol**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(5-Bromopyrimidin-2-yl)propan-2-ol** is not readily available in published literature, a plausible synthetic route involves a Grignard reaction. The following is a proposed experimental protocol based on general principles of this reaction.

Proposed Synthesis via Grignard Reaction

Objective: To synthesize **2-(5-Bromopyrimidin-2-yl)propan-2-ol** from 2,5-dibromopyrimidine and acetone.

Materials:

- 2,5-dibromopyrimidine
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous acetone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for anhydrous reactions (flame-dried)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to the flask.
 - Add a solution of 2,5-dibromopyrimidine (1 equivalent) in anhydrous THF to the dropping funnel.
 - Add a small amount of the 2,5-dibromopyrimidine solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
 - Once the reaction has started, add the remaining 2,5-dibromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Acetone:
 - Cool the Grignard reagent solution to 0°C using an ice bath.
 - Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2-(5-Bromopyrimidin-2-yl)propan-2-ol**.

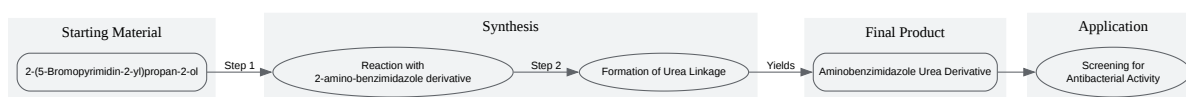
Predicted Spectroscopic Data

Although experimentally obtained spectra are not publicly available, the following are predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data based on the molecular structure.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Mass Spectrometry (Predicted)
Chemical Shift (ppm)	Chemical Shift (ppm)	m/z (Fragment)
~8.8 (s, 2H, pyrimidine-H)	~165 (C-pyrimidine)	217/219 [M] ⁺ (Molecular ion with Br isotopes)
~5.0 (s, 1H, -OH)	~158 (C-pyrimidine)	202/204 [M-CH ₃] ⁺
~1.6 (s, 6H, 2 x -CH ₃)	~130 (C-Br)	159/161 [M-C(CH ₃) ₂ OH] ⁺
~70 (C-OH)	59 [C(CH ₃) ₂ OH] ⁺	
~25 (CH ₃)		

Application in Drug Development

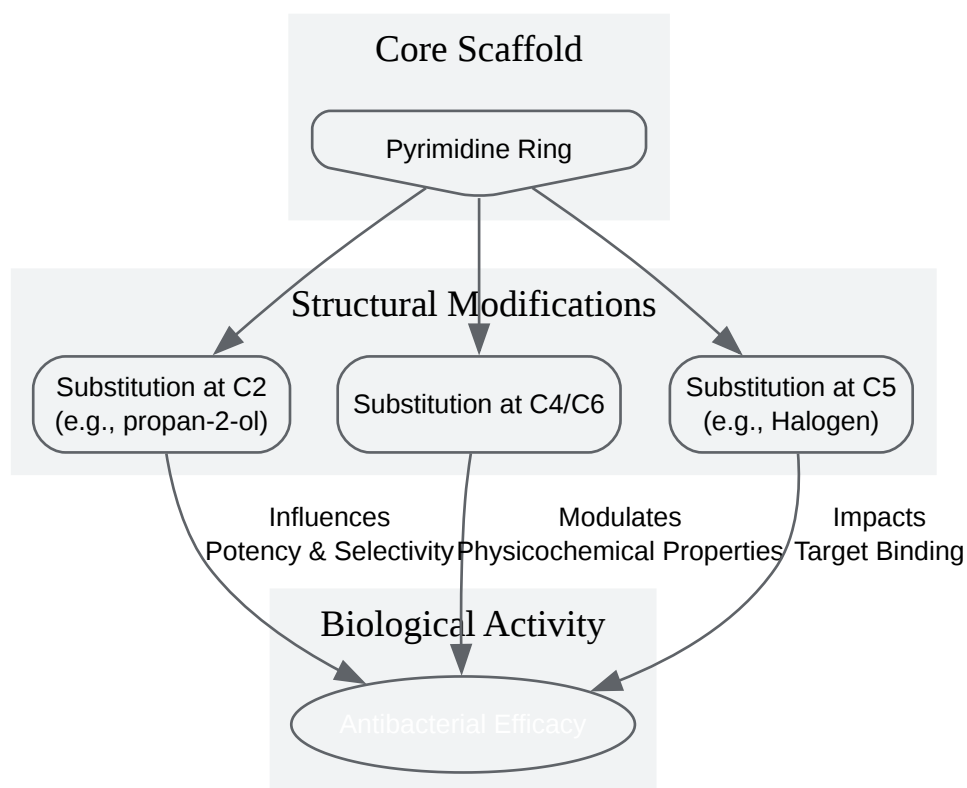
A significant application of **2-(5-Bromopyrimidin-2-yl)propan-2-ol** is its use as a key reactant in the synthesis of aminobenzimidazole urea derivatives, which have shown promise as antibacterial agents.^[1]



[Click to download full resolution via product page](#)

Workflow for the synthesis of aminobenzimidazole urea derivatives.

The development of new antibacterial agents is crucial in combating antibiotic resistance. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The structure-activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at various positions on the pyrimidine ring can significantly influence their biological activity.



[Click to download full resolution via product page](#)

Structure-Activity Relationship (SAR) concept for pyrimidine-based antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570207#2-5-bromopyrimidin-2-yl-propan-2-ol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com